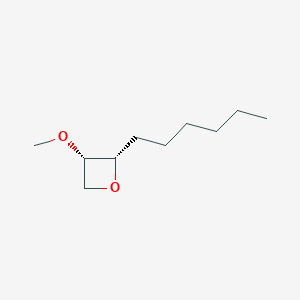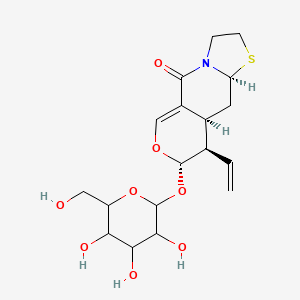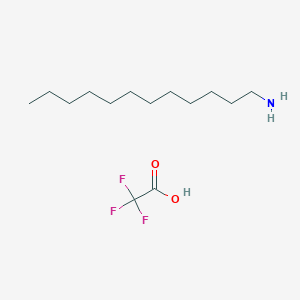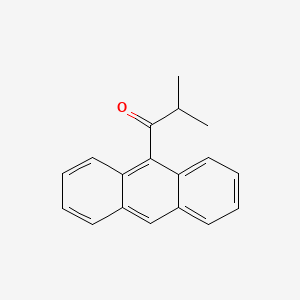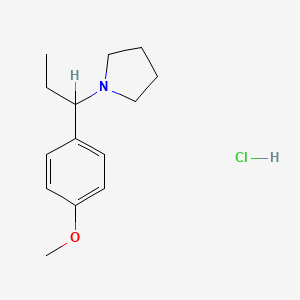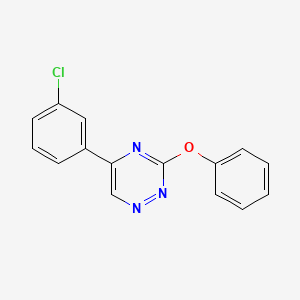
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a phenoxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- typically involves the reaction of cyanuric chloride with m-chlorophenylamine and phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired substituents. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions are facilitated by the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazines with different functional groups.
Scientific Research Applications
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Industry: In the industrial sector, as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- is used in the production of polymers and resins. Its unique chemical properties make it suitable for enhancing the performance of materials used in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that trigger programmed cell death.
Comparison with Similar Compounds
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- can be compared with other similar compounds in the triazine family, such as:
as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-: This compound has a benzyloxy group instead of a phenoxy group, which may result in different chemical and biological properties.
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: The presence of an isopropoxy group in place of the phenoxy group can affect the compound’s reactivity and applications.
The uniqueness of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
74417-11-1 |
|---|---|
Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-phenoxy-1,2,4-triazine |
InChI |
InChI=1S/C15H10ClN3O/c16-12-6-4-5-11(9-12)14-10-17-19-15(18-14)20-13-7-2-1-3-8-13/h1-10H |
InChI Key |
KNTIYTJJGBYJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CN=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

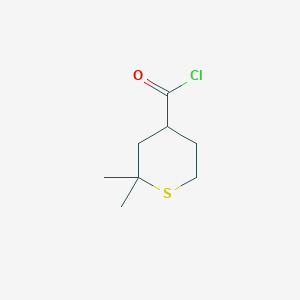
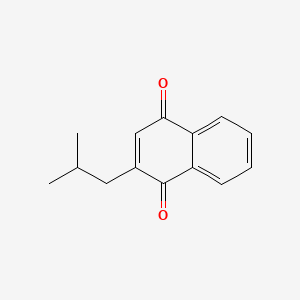
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

